molecular formula C16H24ClNO B7577902 1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol

1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol

Cat. No. B7577902
M. Wt: 281.82 g/mol
InChI Key: WEBSLYFGILFDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol, also known as DMCHA-E, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the family of β-adrenergic receptor agonists and has been studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol works by binding to and activating β-adrenergic receptors, which are present in various tissues throughout the body. Activation of these receptors leads to various physiological effects, such as bronchodilation, lipolysis, and increased heart rate and contractility. The specific mechanism of action of this compound on these receptors is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased cAMP production, activation of protein kinase A, and modulation of ion channels. These effects ultimately lead to the activation of downstream signaling pathways, which result in the observed physiological effects of this compound.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol has several advantages for lab experiments, including its high potency and selectivity for β-adrenergic receptors. Additionally, this compound has a long half-life, which allows for sustained activation of these receptors. However, this compound also has several limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using this compound.

Future Directions

There are several future directions for research on 1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol. One area of interest is the development of more potent and selective β-adrenergic receptor agonists based on the structure of this compound. Additionally, further investigation is needed to fully understand the mechanism of action of this compound on β-adrenergic receptors. Moreover, the potential therapeutic applications of this compound in various medical conditions require further investigation through preclinical and clinical studies. Finally, the potential toxicity of this compound must be thoroughly evaluated before it can be considered for clinical use.

Synthesis Methods

1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorophenylacetonitrile with 2,4-dimethylcyclohexanone, followed by reduction and hydrolysis to yield the final product. The purity and yield of this compound can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol has been studied for its potential therapeutic applications in various medical conditions, including asthma, obesity, and cardiovascular diseases. It has been shown to have bronchodilatory effects, which can help alleviate asthma symptoms. Additionally, this compound has been found to stimulate lipolysis and increase metabolic rate, making it a potential candidate for treating obesity. Moreover, this compound has been shown to have positive inotropic and chronotropic effects on the heart, making it a potential candidate for treating heart failure.

properties

IUPAC Name

1-(4-chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO/c1-11-3-8-15(12(2)9-11)18-10-16(19)13-4-6-14(17)7-5-13/h4-7,11-12,15-16,18-19H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBSLYFGILFDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)NCC(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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